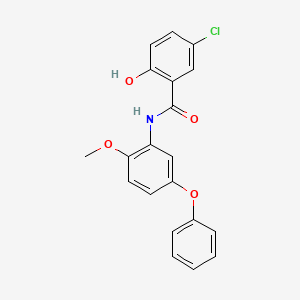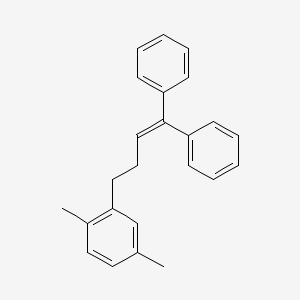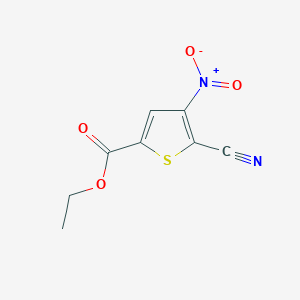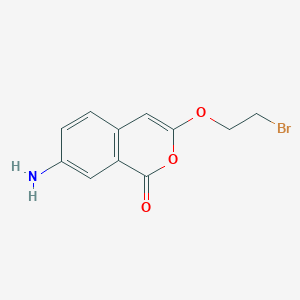
2-Bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol;propanoic acid is a complex organic compound with a unique structure that combines a brominated alkene, a trimethylsilyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol;propanoic acid typically involves multiple steps. One common method includes the bromination of 3-methyl-1-trimethylsilylbut-2-en-1-ol followed by the introduction of the propanoic acid group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol;propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the brominated alkene to an alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
2-Bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol;propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol;propanoic acid exerts its effects involves its interaction with specific molecular targets. The bromine atom and the trimethylsilyl group play crucial roles in its reactivity and binding affinity. The compound can participate in various chemical pathways, leading to the formation of different products depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenylbut-2-en-1-ol: This compound shares a similar alkene structure but lacks the bromine and trimethylsilyl groups.
4,4-Dibromo-3-methyl-1-phenylbut-3-en-1-ol: This compound contains additional bromine atoms and a phenyl group, making it more reactive in certain reactions.
Uniqueness
2-Bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol;propanoic acid is unique due to its combination of a brominated alkene, a trimethylsilyl group, and a propanoic acid moiety. This unique structure imparts specific reactivity and properties that are not found in similar compounds.
Properties
CAS No. |
646501-16-8 |
|---|---|
Molecular Formula |
C11H23BrO3Si |
Molecular Weight |
311.29 g/mol |
IUPAC Name |
2-bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol;propanoic acid |
InChI |
InChI=1S/C8H17BrOSi.C3H6O2/c1-6(2)7(9)8(10)11(3,4)5;1-2-3(4)5/h8,10H,1-5H3;2H2,1H3,(H,4,5) |
InChI Key |
TZYCEHWMPPCSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CC(=C(C(O)[Si](C)(C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(R)-1-Chloroethanesulfinyl]methyl}-4-methylbenzene](/img/structure/B12600935.png)


![[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite](/img/structure/B12600951.png)


![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)


![3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one](/img/structure/B12600986.png)
![N'-cyclooctyl-N-[2-(2,5-dimethoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12600996.png)



